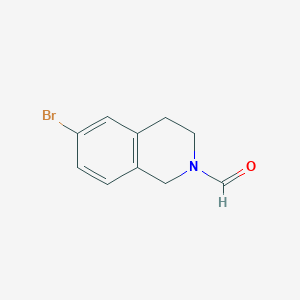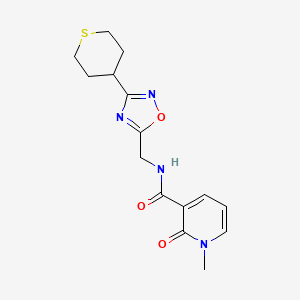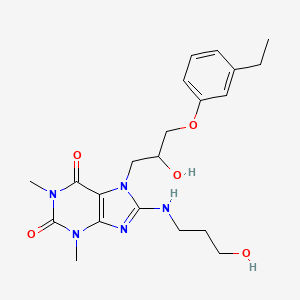
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde” is a chemical compound with the CAS Number: 2365419-41-4 . It has a molecular weight of 240.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO/c11-10-2-1-9-6-12 (7-13)4-3-8 (9)5-10/h1-2,5,7H,3-4,6H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Biological Evaluation
Recent research has shown significant interest in compounds related to 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde, particularly in the synthesis of various quinoline derivatives and their biological applications. For example, Hamama et al. (2018) highlighted the synthesis of quinoline ring systems, including those related to this compound, and their subsequent biological evaluation (Hamama et al., 2018).
Chemical Reactions and Catalysis
The work of Cho and Patel (2006) focused on a new route for synthesizing isoquinolines, including derivatives similar to this compound, using palladium catalysis (Cho & Patel, 2006). This research contributes to our understanding of the catalytic processes involved in the formation of such compounds.
Molecular Structure and Optical Properties
Hu, Zhang, and Thummel (2003) examined the incorporation of 6-bromoquinoline into novel chelating ligands. Their study included an exploration of the molecular structures and optical properties of these compounds, providing insight into their potential applications in various scientific fields (Hu, Zhang, & Thummel, 2003).
Synthetic Methodologies
The research of Wlodarczyk et al. (2011) involved the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound related to this compound, exploring the steps and conditions necessary for its formation (Wlodarczyk et al., 2011). This study adds to the body of knowledge on the synthetic methods for such compounds.
Applications in Chemistry and Material Science
Further research has explored various applications of isoquinoline derivatives in chemistry and material science. For instance, Yang et al. (2012) developed a microwave-assisted one-pot reaction for the synthesis of isoquinolines, demonstrating the potential of these compounds in facilitating efficient chemical syntheses (Yang et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-2-1-9-6-12(7-13)4-3-8(9)5-10/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTECMJLITMPDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2452052.png)


![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)

![tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2452058.png)

![N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452061.png)
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)


![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)
